methyl 4,5-dimethyl-1H-indole-2-carboxylate
Overview
Description
Methyl 4,5-dimethyl-1H-indole-2-carboxylate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry .
Mechanism of Action
Target of Action
Methyl 4,5-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific compound and its targets. Generally, these compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of a compound’s action is typically observed at the molecular and cellular levels. Indole derivatives have been reported to exhibit various biological activities . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, certain indole derivatives are known to be sensitive to light and temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,5-dimethyl-1H-indole with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-methanol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Methyl 4,5-dimethyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate
- Methyl 4,5-dimethoxy-1H-indole-2-carboxylate
- Methyl 4,5-dibromo-1H-indole-2-carboxylate
Uniqueness
Methyl 4,5-dimethyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
methyl 4,5-dimethyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-5-10-9(8(7)2)6-11(13-10)12(14)15-3/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVDMRDXMZXUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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